1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid
Overview
Description
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve examining the molecular structure of the compound, including its atomic arrangement and any functional groups present.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound can undergo, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
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Suzuki–Miyaura Coupling
- Field : Organic Chemistry .
- Application : This compound could potentially be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Method : The process involves the use of a variety of organoboron reagents, which are relatively stable, readily prepared and generally environmentally benign .
- Results : The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
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Antifungal Activity
- Field : Medicinal Chemistry .
- Application : A similar compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, has been synthesized and tested against seven phytopathogenic fungi .
- Method : The activities were tested by an in vitro mycelia growth inhibition assay .
- Results : Most of the synthesized compounds displayed moderate to excellent activities .
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Synthesis of Bioactive Small Molecules
- Field : Organic Chemistry .
- Application : A similar compound, 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester, is used for the synthesis of various bioactive small molecules .
- Method : The specific methods of application or experimental procedures would depend on the specific bioactive molecule being synthesized .
- Results : The results would also vary depending on the specific bioactive molecule being synthesized .
-
Suzuki–Miyaura Coupling
- Field : Organic Chemistry .
- Application : Boron reagents, which could potentially include “1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid”, are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Method : The process involves the use of a variety of organoboron reagents, which are relatively stable, readily prepared and generally environmentally benign .
- Results : The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
-
Synthesis of Bioactive Small Molecules
- Field : Organic Chemistry .
- Application : A similar compound, 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester, is used for the synthesis of various bioactive small molecules .
- Method : The specific methods of application or experimental procedures would depend on the specific bioactive molecule being synthesized .
- Results : The results would also vary depending on the specific bioactive molecule being synthesized .
-
Suzuki–Miyaura Coupling
- Field : Organic Chemistry .
- Application : Boron reagents, which could potentially include “1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid”, are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Method : The process involves the use of a variety of organoboron reagents, which are relatively stable, readily prepared and generally environmentally benign .
- Results : The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety And Hazards
This would involve examining any safety concerns associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
This would involve discussing potential future research directions for the compound, such as new applications or areas of study.
I hope this general information is helpful. If you have a specific question about a different compound, feel free to ask!
properties
IUPAC Name |
1-methyl-4-(trifluoromethyl)pyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c1-11-2-4(6(12)13)5(3-11)7(8,9)10/h2-3H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIGLLMSRXLGCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=C1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472660 | |
Record name | 1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid | |
CAS RN |
130530-01-7 | |
Record name | 1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods IV
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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